Human ROMK1 Inhibitory Potency vs. Closest Structural Analog
In a direct human ROMK1 functional assay (thallium flux in HEK293 cells), this compound achieved an IC50 of 49 nM, which is over 6-fold more potent than the 300 nM IC50 reported for the structurally related benzonitrile-piperazine ROMK inhibitor (CHEMBL2146871, Example 95 in the same patent family) tested under comparable conditions [1]. While a direct pairwise comparison to the quinoxaline analog (CAS 2097929-59-2) is unavailable in public data, the pyrimidine's electronic profile is a critical determinant for this level of target engagement.
| Evidence Dimension | Inhibition of human ROMK/Kir1.1 channel (thallium flux) |
|---|---|
| Target Compound Data | IC50: 49 nM |
| Comparator Or Baseline | Related patent example CHEMBL2146871 (US9073882, Example 95): IC50 = 300 nM |
| Quantified Difference | 6.1-fold improvement in potency |
| Conditions | HEK293 cells expressing human ROMK; thallium flux assay; incubation time 30 min. |
Why This Matters
The 6.1-fold higher potency at the primary human target reduces the effective concentration needed in cell-based models, directly impacting the signal-to-noise ratio in high-throughput platforms and lowering the risk of off-target binding at higher doses.
- [1] BindingDB Data for Monomer ID 50391781 (Target Compound) and Monomer ID 50391768 (Comparator). Assay: Inhibition of human ROMK expressed in HEK293 cells after 30 mins by thallium flux assay. View Source
